Cas no 1211720-74-9 (N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide)

N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide
- AKOS024608237
- N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- 1211720-74-9
- F1374-2985
- N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
-
- インチ: 1S/C18H14N4O3/c1-24-15-9-5-3-7-12(15)17-21-22-18(25-17)20-16(23)13-10-19-14-8-4-2-6-11(13)14/h2-10,19H,1H3,(H,20,22,23)
- InChIKey: KPCLQGXIYIEOGC-UHFFFAOYSA-N
- ほほえんだ: O1C(=NN=C1C1C=CC=CC=1OC)NC(C1=CNC2C=CC=CC=21)=O
計算された属性
- せいみつぶんしりょう: 334.10659032g/mol
- どういたいしつりょう: 334.10659032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 93Ų
N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-2985-2μmol |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-10μmol |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-1mg |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-3mg |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-4mg |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-15mg |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-5mg |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-2mg |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-10mg |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1374-2985-5μmol |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
1211720-74-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamideに関する追加情報
N-5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide (CAS No. 1211720-74-9): An Emerging Compound in Medicinal Chemistry
N-5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide (CAS No. 1211720-74-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The molecular structure of N-5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide is composed of an indole core linked to a 1,3,4-oxadiazole moiety through a carboxamide linkage. The presence of the methoxyphenyl substituent further enhances its pharmacological properties. The indole scaffold is a well-known privileged structure in medicinal chemistry, often found in biologically active compounds with diverse therapeutic potentials. The 1,3,4-oxadiazole ring, on the other hand, is known for its ability to modulate various biological processes and improve the physicochemical properties of the parent molecule.
Recent research has highlighted the multifaceted biological activities of N-5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide. One of the most promising areas of investigation is its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Additionally, it has been reported to inhibit angiogenesis and metastasis, further enhancing its anticancer profile.
Beyond its anticancer properties, N-5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide has also shown promise in other therapeutic areas. For instance, it has been evaluated for its anti-inflammatory and analgesic effects. In vitro and in vivo studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, it has exhibited potent analgesic activity in animal models of pain.
The pharmacokinetic properties of N-5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide have also been investigated to ensure its suitability for clinical development. Preliminary studies indicate that it has favorable oral bioavailability and a reasonable half-life in plasma. These characteristics suggest that it could be administered orally as a potential therapeutic agent. However, further optimization may be necessary to enhance its pharmacokinetic profile and reduce potential side effects.
In terms of safety and toxicity, preliminary assessments have shown that N-5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide is well-tolerated at therapeutic doses. However, more comprehensive toxicological studies are required to fully evaluate its safety profile before advancing to clinical trials. These studies will be crucial in identifying any potential adverse effects and determining the optimal dosing regimens for different indications.
The development of N-5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide as a therapeutic agent is still in its early stages. However, the promising results from preclinical studies have generated considerable interest among researchers and pharmaceutical companies. Ongoing efforts are focused on optimizing the compound's structure to enhance its potency and selectivity while minimizing toxicity. Additionally, preclinical trials are being conducted to validate its efficacy in more complex disease models.
In conclusion, N-5-(2-Methoxyphenyl)-1,3,4-oxadiazolol-ol-ol-ol-ol-ol-ol-ol-ol-ol-* (CAS No. 1211720-* 74-* 9) represents a promising lead compound with diverse therapeutic potentials. Its unique structural features and multifaceted biological activities make it an attractive candidate for further development in medicinal chemistry. As research progresses, it is anticipated that this compound will contribute significantly to the advancement of novel therapies for various diseases.
1211720-74-9 (N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide) 関連製品
- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
- 1823882-20-7(2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)
- 2228499-28-1((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)
- 1396876-43-9(N-(3-cyclopropyl-3-hydroxypropyl)-1,1'-biphenyl-4-carboxamide)
- 1805533-37-2(Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate)
- 505080-62-6(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1772777-01-1(4-Bromo-N-(3-bromophenyl)-2-fluorobenzenesulfonamide)
- 866843-10-9(8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane)
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 1989659-47-3(3-(1-tert-butoxycarbonylazetidin-3-yl)cyclobutanecarboxylic acid)


